molecular formula C18H28N2O2 B14127966 Benzyl (1-(pentan-3-yl)piperidin-4-yl)carbamate

Benzyl (1-(pentan-3-yl)piperidin-4-yl)carbamate

Cat. No.: B14127966
M. Wt: 304.4 g/mol
InChI Key: HGFZJVFTHOMHAU-UHFFFAOYSA-N
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Description

Benzyl (1-(pentan-3-yl)piperidin-4-yl)carbamate is an organic compound with the molecular formula C18H28N2O2 It is a derivative of piperidine, a heterocyclic amine, and is characterized by the presence of a benzyl group and a carbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (1-(pentan-3-yl)piperidin-4-yl)carbamate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Pentan-3-yl Group: The pentan-3-yl group can be introduced via alkylation reactions using suitable alkyl halides.

    Formation of the Carbamate Group: The carbamate group is introduced by reacting the piperidine derivative with benzyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Such as recrystallization, distillation, or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Benzyl (1-(pentan-3-yl)piperidin-4-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or piperidine moieties using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl or piperidine derivatives.

Scientific Research Applications

Benzyl (1-(pentan-3-yl)piperidin-4-yl)carbamate has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including analgesic or anti-inflammatory properties.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of Benzyl (1-(pentan-3-yl)piperidin-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Receptor Interaction: Modulating receptor signaling pathways.

    Pathway Modulation: Affecting cellular pathways involved in processes like inflammation or pain perception.

Comparison with Similar Compounds

Benzyl (1-(pentan-3-yl)piperidin-4-yl)carbamate can be compared with other piperidine derivatives, such as:

    Piperine: An alkaloid with antioxidant and anti-inflammatory properties.

    Evodiamine: A compound with anticancer and anti-inflammatory effects.

    Matrine: Known for its antiproliferative and antimetastatic activities.

Uniqueness

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct physical and chemical properties, making it suitable for various applications in research and industry.

Properties

Molecular Formula

C18H28N2O2

Molecular Weight

304.4 g/mol

IUPAC Name

benzyl N-(1-pentan-3-ylpiperidin-4-yl)carbamate

InChI

InChI=1S/C18H28N2O2/c1-3-17(4-2)20-12-10-16(11-13-20)19-18(21)22-14-15-8-6-5-7-9-15/h5-9,16-17H,3-4,10-14H2,1-2H3,(H,19,21)

InChI Key

HGFZJVFTHOMHAU-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)N1CCC(CC1)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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